Methyl 4-amino-2-ethoxy-5-nitrobenzoate
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Overview
Description
Methyl 4-amino-2-ethoxy-5-nitrobenzoate is an organic compound with the molecular formula C10H12N2O5. It is a yellow solid that is slightly soluble in DMSO and methanol. This compound is used as a reactant in the preparation of various pharmaceuticals, including Cinitapride .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methyl 4-amino-2-ethoxy-5-nitrobenzoate typically involves the nitration of 2-ethoxybenzoic acid followed by esterification and amination reactions. The nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring. The esterification is then performed using methanol and a suitable acid catalyst, such as sulfuric acid, to form the methyl ester. Finally, the amino group is introduced through an amination reaction using ammonia or an amine under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-ethoxy-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Major Products Formed
Reduction: 4-amino-2-ethoxy-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: 4-amino-2-ethoxy-5-nitrosobenzoate or 4-amino-2-ethoxy-5-nitrobenzoate.
Scientific Research Applications
Methyl 4-amino-2-ethoxy-5-nitrobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Utilized in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs like Cinitapride.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-ethoxy-5-nitrobenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-2-methoxy-5-nitrobenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Methyl 2-amino-5-nitrobenzoate: Similar structure but with the amino and nitro groups in different positions
Uniqueness
Methyl 4-amino-2-ethoxy-5-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethoxy and nitro groups on the aromatic ring allows for unique reactivity and interactions compared to other similar compounds .
Properties
IUPAC Name |
methyl 4-amino-2-ethoxy-5-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5/c1-3-17-9-5-7(11)8(12(14)15)4-6(9)10(13)16-2/h4-5H,3,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFYCVWWJZYSKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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